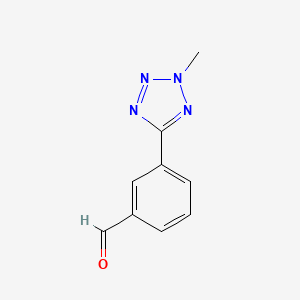

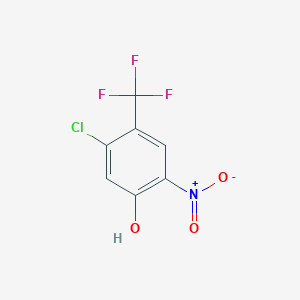

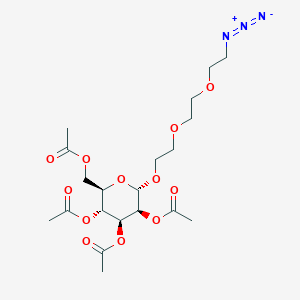

3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde, 95%

描述

3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde (95%) is an organic compound belonging to the family of aldehydes. It is a colorless solid compound with a melting point of 97-98°C. It is considered to be a versatile intermediate in organic synthesis and is widely used in pharmaceutical, agrochemical, and industrial applications. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

科学研究应用

Medicinal Chemistry

Tetrazoles, such as 3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde, are commonly used in medicinal chemistry . They can be used as building blocks in the synthesis of various pharmaceutical drugs due to their bioactive properties.

Explosives

Tetrazoles are also used in the production of explosives . The high nitrogen content of tetrazoles makes them energetic materials. When properly functionalized, they can be used to produce high-performance explosives.

Agriculture

In the field of agriculture, tetrazoles can be used in the development of new agrochemicals . They can serve as active ingredients in pesticides, herbicides, and fungicides.

Photography and Photo Imaging

Tetrazoles have applications in photography and photo imaging . They can be used in the formulation of photographic emulsions, contributing to the sensitivity of the photographic material.

Biochemical Composition Analysis

The compound can be used in the biochemical analysis of various plant species . It can help in understanding the biochemical diversity within plant species and underscores their potential as valuable sources of bioactive substances.

Biotechnological Applications

The compound has potential applications in biotechnology . It can be used in the extraction and identification of bioactive compounds from various sources, which can then be used in pharmacology, nutraceuticals, and other biotechnological fields.

属性

IUPAC Name |

3-(2-methyltetrazol-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXMMSFJZEXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

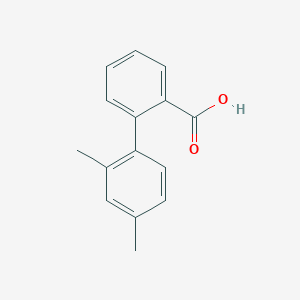

![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)

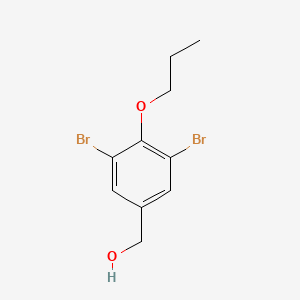

![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)

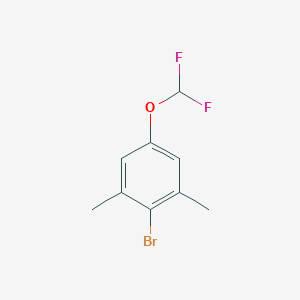

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)